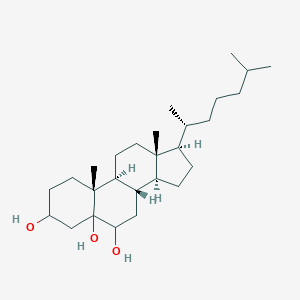

Cholestane-3,5,6-triol

Description

Structure

3D Structure

Properties

CAS No. |

115510-05-9 |

|---|---|

Molecular Formula |

C27H48O3 |

Molecular Weight |

420.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |

InChI |

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1 |

InChI Key |

YMMFNKXZULYSOQ-MHZASZHRSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(CCC(C4)O)C)O)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C |

Synonyms |

5alpha-cholestane-3beta,5,6beta-triol cholestane-3 beta,5 alpha,6 beta-triol cholestane-3,5,6-triol cholestane-3,5,6-triol, (3beta)-isomer cholestane-3,5,6-triol, (3beta, 5alpha, 6alpha)-isomer cholestane-3,5,6-triol, (3beta, 5alpha, 6beta)-isomer cholestane-3,5,6-triol, (3beta, 5beta, 6beta)-isomer cholestane-3,5,6-triol, (3beta, 6beta)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Cholestane-3,5,6-triol: A Comprehensive Technical Guide on its History, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestane-3,5,6-triol, an oxidized derivative of cholesterol, has emerged from relative obscurity to become a molecule of significant interest in various fields of biomedical research. Initially identified as a product of cholesterol metabolism, its potent biological activities, including neuroprotection and anti-cancer effects, have garnered considerable attention. This technical guide provides an in-depth overview of the history, discovery, and key biological functions of this compound. It details the seminal moments in its isolation and synthesis, compiles its physicochemical and biological activity data into structured tables, and provides detailed experimental protocols for its study. Furthermore, this guide visualizes the core signaling pathways and experimental workflows associated with this compound, offering a comprehensive resource for researchers and professionals in drug development.

History and Discovery

The story of this compound begins in the early 1940s with investigations into the metabolism of steroids.

-

Initial Isolation: In 1943, G. A. D. Haslewood reported the isolation of a trihydroxylated derivative of cholestane (B1235564) from ox liver extracts. This was one of the earliest encounters with what would later be identified as a member of the this compound family.

-

First Chemical Synthesis: A significant milestone in the study of this molecule was its first chemical synthesis, achieved in 1949 by Louis F. Fieser and Srinivasa Rajagopalan. Their work provided a method for obtaining the compound in a laboratory setting, paving the way for more detailed investigations into its properties and biological activities.

-

A Metabolite of Cholesterol: It was later established that this compound is a naturally occurring metabolite of cholesterol in mammals. The metabolic pathway involves the epoxidation of the 5,6-double bond of cholesterol to form cholesterol-5,6-epoxide, which is subsequently hydrated by the enzyme cholesterol-5,6-epoxide hydrolase to yield Cholestane-3β,5α,6β-triol. This particular stereoisomer is the most extensively studied and is often referred to simply as "the triol."

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of Cholestane-3β,5α,6β-triol are crucial for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 420.67 g/mol | --INVALID-LINK-- |

| Melting Point | 230-232 °C | Steraloids Inc. |

| Appearance | White Solid | ChemicalBook |

| Optical Rotation | -0.3° (EtOH) | Steraloids Inc. |

| CAS Number | 1253-84-5 | --INVALID-LINK-- |

Spectroscopic Data:

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR | Spectra available in public databases. | --INVALID-LINK-- |

| ¹³C NMR | Spectra available in public databases. | --INVALID-LINK-- |

| Mass Spectrometry | GC-MS data available. | --INVALID-LINK-- |

| IR Spectroscopy | FTIR spectra available. | --INVALID-LINK-- |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily focusing on neuroprotection and anti-cancer effects.

Neuroprotective Effects

Cholestane-3β,5α,6β-triol has been identified as an endogenous neuroprotectant.[1] It has shown efficacy in protecting neurons from excitotoxicity and ischemic injury.[2][3]

Signaling Pathways:

-

NMDA Receptor Antagonism: One of the primary mechanisms of its neuroprotective action is the negative modulation of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Overstimulation of these receptors is a key factor in neuronal death in various neurological disorders.[1][2][3] Cholestane-3β,5α,6β-triol directly binds to NMDA receptors, reducing glutamate-induced calcium influx and subsequent neuronal damage.[1]

References

- 1. Cholestane-3β, 5α, 6β-triol inhibits acid-sensing ion channels and reduces acidosis-mediated ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Synthesis of Cholestane-3,5,6-triol from Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestane-3β,5α,6β-triol (C-triol) is a significant oxysterol, an oxidized derivative of cholesterol, implicated in a variety of physiological and pathological processes. As an endogenous metabolite, its formation is a critical area of study in fields ranging from neurodegenerative diseases to oncology. This technical guide provides an in-depth overview of the core pathways of C-triol synthesis from cholesterol, detailing both enzymatic and non-enzymatic routes. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic pathway and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Oxysterols are 27-carbon molecules derived from the enzymatic or non-enzymatic oxidation of cholesterol.[1][2] These molecules are more than mere byproducts of cholesterol metabolism; they are bioactive lipids that play crucial roles in cellular signaling, membrane homeostasis, and the regulation of lipid metabolism.[1][2] Cholestane-3β,5α,6β-triol is a major metabolite of cholesterol found in mammals and is known to accumulate in various disease states.[2][3] Its synthesis primarily proceeds through an epoxide intermediate, highlighting a key metabolic branch from the main cholesterol pathways.[1][4] Understanding the endogenous synthesis of C-triol is paramount for elucidating its role in disease and for the development of novel therapeutic interventions.

Biosynthetic Pathways of Cholestane-3,5,6-triol

The conversion of cholesterol to Cholestane-3β,5α,6β-triol involves a two-step process: the epoxidation of the C5-C6 double bond of cholesterol to form cholesterol-5,6-epoxides (5,6-CEs), followed by the enzymatic hydration of this epoxide.

Step 1: Formation of Cholesterol-5,6-Epoxides

The initial and rate-limiting step is the formation of the unstable intermediate, cholesterol-5,6-epoxide. This can occur through two primary mechanisms:

-

Non-Enzymatic Autoxidation: Cholesterol is susceptible to oxidation by reactive oxygen species (ROS) and lipid peroxidation, leading to the formation of a mixture of 5α,6α- and 5β,6β-epoxycholesterol.[3][5] This process is often associated with conditions of oxidative stress.

-

Enzymatic Epoxidation: Cytochrome P450 (CYP) enzymes can catalyze the epoxidation of cholesterol. While the specific isozymes responsible for cholesterol epoxidation are not fully elucidated, members of the CYP2J and CYP2C families are known for their epoxygenase activity on other substrates like arachidonic acid.[6] Some studies suggest that steroidogenic P450s, such as CYP17A1, may also possess occult epoxidase activities.[7]

Step 2: Hydration of Cholesterol-5,6-Epoxide

The definitive step in C-triol synthesis is the hydration of the epoxide ring of 5,6-CEs.

-

Enzyme: This reaction is catalyzed by cholesterol-5,6-epoxide hydrolase (ChEH) (EC 3.3.2.11).[8][9]

-

Reaction: ChEH stereoselectively hydrates both 5,6α-epoxy-5α-cholestan-3β-ol and 5,6β-epoxy-5β-cholestan-3β-ol to a single product, 5α-cholestane-3β,5α,6β-triol.[8][9]

-

Enzyme Complex: Recent research has identified ChEH not as a single protein, but as a complex of two proteins primarily localized to the endoplasmic reticulum: 3β-hydroxysteroid-Δ8-Δ7-isomerase (D8D7I) and 3β-hydroxysteroid-Δ7-reductase (DHCR7).[8][10] The formation of a dimer appears to be required for full enzymatic activity.[10]

Below is a diagram illustrating the primary enzymatic pathway for the synthesis of this compound from cholesterol.

Quantitative Data

Quantitative analysis of C-triol and related metabolites is crucial for understanding its physiological and pathological roles. The following table summarizes key quantitative parameters.

| Parameter | Value/Range | Method | Organism/System | Reference |

| C-triol Quantification Limit (LOQ) | 0.03 ng/mL | GC-MS | Human Plasma | [11] |

| C-triol Detection Limit (LOD) | 0.01 ng/mL | GC-MS | Human Plasma | [11] |

| C-triol GC-MS Linearity | 0.03-200 ng/mL | GC-MS | Human Plasma | [11] |

| C-triol Extraction Recovery | 98.6% (mean) | Liquid-Liquid Extraction | Human Plasma | [11] |

| ChEH Inhibition by Tamoxifen (B1202) | Positive Correlation (r² = 0.95) | In vitro assay | N/A | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the endogenous synthesis of this compound.

Extraction and Quantification of this compound from Plasma by GC-MS

This protocol is adapted from a method for the routine screening of Niemann-Pick type C disease.[11]

1. Sample Preparation:

- To 100 µL of plasma, add an internal standard (e.g., deuterated C-triol).

- Perform alkaline saponification to release esterified sterols.

2. Extraction:

- Extract the saponified sample with an organic solvent such as carbon tetrachloride or a chloroform:methanol mixture.[11][12]

- Vortex thoroughly and centrifuge to separate the phases.

- Collect the organic phase and evaporate to dryness under a stream of nitrogen.

3. Derivatization:

- To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS) to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

- Incubate at 60-80°C for 30-60 minutes.

4. GC-MS Analysis:

- Inject the derivatized sample onto a gas chromatograph equipped with a fused silica (B1680970) capillary column with a nonpolar stationary phase.

- Use a mass spectrometer in selected ion monitoring (SIM) mode for detection and quantification.

- Monitor characteristic ions for C-triol-TMS and the internal standard.

5. Quantification:

- Generate a standard curve using known concentrations of C-triol.

- Calculate the concentration of C-triol in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vitro Assay for Cholesterol-5,6-epoxide Hydrolase (ChEH) Activity

This protocol outlines a general procedure for measuring ChEH activity in microsomal fractions, which can be adapted from commercially available soluble epoxide hydrolase inhibitor screening kits.[13][14][15][16]

1. Preparation of Microsomal Fraction:

- Homogenize tissue (e.g., liver) in a suitable buffer.

- Perform differential centrifugation to isolate the microsomal fraction (typically the 100,000 x g pellet).

- Resuspend the microsomal pellet in an appropriate assay buffer.

2. Assay Reaction:

- In a microplate, combine the microsomal preparation with the substrate, cholesterol-5,6-epoxide (either α or β isomer). Radiolabeled substrate (e.g., [14C]cholesterol-5,6-epoxide) can be used for sensitive detection.

- Incubate the reaction mixture at 37°C for a defined period.

3. Termination and Extraction:

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

- Extract the lipids, including the product this compound.

4. Analysis:

- Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- If using a radiolabeled substrate, quantify the amount of product formed by liquid scintillation counting or radio-TLC scanning.

- Alternatively, non-radiolabeled product can be quantified by GC-MS after derivatization as described in Protocol 4.1.

5. Data Analysis:

- Calculate the rate of product formation to determine the enzyme activity.

- For inhibitor screening, perform the assay in the presence of varying concentrations of the test compound and determine the IC50.

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Conclusion

The endogenous synthesis of this compound from cholesterol represents a significant metabolic pathway with implications for cellular health and disease. The two-step conversion, involving an epoxide intermediate and subsequent hydration by the cholesterol-5,6-epoxide hydrolase complex, is a tightly regulated process. The methodologies outlined in this guide provide a framework for researchers to accurately quantify C-triol and to investigate the activity of the enzymes involved in its synthesis. A deeper understanding of this pathway will be instrumental in the development of novel diagnostics and therapeutics targeting a range of cholesterol-related pathologies.

References

- 1. The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Formation and metabolism in vitro of 5,6-epoxides of cholesterol and beta-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. crct-inserm.fr [crct-inserm.fr]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholesterol-5,6-oxide hydrolase - Wikipedia [en.wikipedia.org]

- 9. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.cn [abcam.cn]

- 14. assaygenie.com [assaygenie.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. agilent.com [agilent.com]

enzymatic conversion of cholesterol epoxide to Cholestane-3,5,6-triol

An In-depth Technical Guide to the Enzymatic Conversion of Cholesterol Epoxide to Cholestane-3β,5α,6β-triol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydration of cholesterol epoxides to cholestane-3β,5α,6β-triol, a critical reaction in sterol metabolism. This document details the enzyme responsible, its kinetic properties, relevant experimental protocols, and the biological significance of this pathway, with a focus on providing actionable information for research and development.

Introduction

Cholesterol, an essential component of mammalian cell membranes, can be oxidized to form cholesterol-5,6-epoxides (5,6-ECs), which exist as two diastereoisomers: 5,6α-EC and 5,6β-EC.[1] These epoxides are formed through various mechanisms, including reactions involving reactive oxygen species and cytochrome P450 enzymes. The enzymatic hydration of these stable epoxides is a key metabolic step, leading to the formation of cholestane-3β,5α,6β-triol. This conversion is catalyzed by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH).[1] The product of this reaction, cholestane-3β,5α,6β-triol, is not an inert metabolite; it exhibits a range of biological activities, including neuroprotective and potential anti-cancer effects, making the ChEH-mediated pathway a subject of significant interest in drug development and disease research.[2][3]

The Enzyme: Cholesterol-5,6-Epoxide Hydrolase (ChEH)

Cholesterol-5,6-epoxide hydrolase (EC 3.3.2.11) is a microsomal enzyme that catalyzes the hydrolysis of the epoxide ring of both 5,6α-EC and 5,6β-EC to form cholestane-3β,5α,6β-triol.[4][5] It is catalytically distinct from epoxide hydrolases that metabolize xenobiotic epoxides.[4][5] ChEH is an intracellular membrane-bound enzyme, primarily located on the endoplasmic reticulum.

Enzymatic Reaction and Kinetics

ChEH facilitates the addition of a water molecule to the epoxide ring of cholesterol epoxide, resulting in the formation of cholestane-3β,5α,6β-triol. The enzyme acts on both the α and β diastereomers of cholesterol epoxide with similar efficiency.[4][5]

Kinetic Parameters

Kinetic studies of hepatic microsomal ChEH have revealed important characteristics of the enzyme's function. Both cholesterol 5α,6α-epoxide and 5β,6β-epoxide are substrates for a common catalytic site.[4][5] The enzymatic reaction is subject to competitive product inhibition by cholestane-3β,5α,6β-triol.[4][5]

| Parameter | Substrate | Value (µM) |

| Apparent Km | Cholesterol 5α,6α-epoxide | 3.69[4][5] |

| Cholesterol 5β,6β-epoxide | 4.42[4][5] | |

| Apparent Ki | Cholestane-3β,5α,6β-triol (vs. α-epoxide) | 10.8[4][5] |

| Cholestane-3β,5α,6β-triol (vs. β-epoxide) | 6.8[4][5] |

Table 1: Kinetic parameters for cholesterol epoxide hydrolase.

Inhibitors

Several sterol oxidation products have been identified as effective inhibitors of ChEH, while not significantly affecting xenobiotic epoxide hydrolase. These include 7-ketocholesterol, 6-ketocholestanol, and 7-ketocholestanol, with 7-ketocholestanol showing a particularly low apparent Ki.[4]

Experimental Protocols

Cholesterol Epoxide Hydrolase Activity Assay

This protocol is adapted from methodologies described for the characterization of hepatic microsomal ChEH.

Objective: To determine the enzymatic activity of ChEH by quantifying the formation of cholestane-3β,5α,6β-triol from a cholesterol epoxide substrate.

Materials:

-

Microsomal fraction (from liver or other tissues)

-

Cholesterol 5α,6α-epoxide or 5β,6β-epoxide (substrate)

-

Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Internal standard (e.g., epicoprostanol (B1214048) or a deuterated version of the analyte)

-

Organic solvents for extraction (e.g., hexane, isopropanol, carbon tetrachloride)[6][7]

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Substrate Preparation: Prepare a stock solution of the cholesterol epoxide substrate in a suitable organic solvent like ethanol. The final concentration in the assay should be around the Km value (e.g., 5-10 µM).

-

Enzyme Reaction:

-

In a glass tube, add the microsomal protein (e.g., 50-200 µg) to the potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the cholesterol epoxide substrate. The final reaction volume can be, for example, 1 mL.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a volume of organic solvent (e.g., 2 mL of a hexane:isopropanol 3:2 v/v mixture).

-

Add the internal standard.

-

Vortex vigorously to extract the lipids.

-

Centrifuge to separate the phases.

-

Transfer the organic (upper) layer to a clean tube.

-

-

Sample Preparation for GC-MS:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Re-dissolve the lipid residue in a small volume of a suitable solvent.

-

Derivatize the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers by adding a silylating agent and incubating at an elevated temperature (e.g., 60°C for 30 minutes).

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar stationary phase).[6]

-

Use a temperature program to separate the analytes.

-

Monitor for the characteristic ions of the TMS-derivatized cholestane-3β,5α,6β-triol and the internal standard.

-

Quantify the product based on a standard curve generated with an authentic cholestane-3β,5α,6β-triol standard.

-

Purification of Cholesterol Epoxide Hydrolase

A general approach for the purification of epoxide hydrolases involves affinity chromatography.

Objective: To purify ChEH from a solubilized microsomal fraction.

Materials:

-

Microsomal fraction

-

Solubilization buffer (containing a detergent like cholate)[8]

-

Affinity chromatography resin (e.g., epoxy-activated Sepharose coupled with a suitable ligand)

-

Wash buffer

-

Elution buffer (containing a competitive inhibitor or a chaotropic agent)

Procedure:

-

Solubilization: Resuspend the microsomal fraction in a solubilization buffer and stir at 4°C to extract membrane proteins. Centrifuge at high speed to pellet insoluble material.

-

Affinity Chromatography:

-

Load the solubilized protein supernatant onto the pre-equilibrated affinity column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound ChEH using an elution buffer.

-

-

Dialysis and Concentration: Dialyze the eluted fractions against a suitable buffer to remove the eluting agent and concentrate the purified enzyme.

-

Purity Assessment: Analyze the purity of the enzyme preparation by SDS-PAGE.

Visualizations

Enzymatic Reaction

Caption: The enzymatic hydration of cholesterol epoxide by ChEH.

Experimental Workflow

Caption: A typical experimental workflow for the ChEH activity assay.

Signaling Pathway Context

Caption: Simplified metabolic pathway involving ChEH.

References

- 1. The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical synthesis and biochemical properties of cholestane-5α,6β-diol-3-sulfonate: A non-hydrolysable analogue of cholestane-5α,6β-diol-3β-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of epoxide hydrolases in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic properties and inhibition of hepatic cholesterol-epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Assay Procedure for Cholesterol Oxidase [sigmaaldrich.com]

Cholestane-3,5,6-triol as a major metabolite of cholesterol

An In-depth Technical Guide on Cholestane-3,5,6-triol: A Major Metabolite of Cholesterol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholestane-3β,5α,6β-triol (CT), a significant and abundant oxysterol, is a primary metabolite of cholesterol.[1][2] Oxysterols are oxidized derivatives of cholesterol that play crucial roles in various physiological and pathological processes.[2] CT, in particular, has garnered considerable attention due to its diverse biological activities, ranging from neuroprotection to cytotoxicity in cancer cells. It is formed through both enzymatic and non-enzymatic oxidation of cholesterol and is found in various mammalian tissues and fluids.[3][4] This guide provides a comprehensive overview of the formation, biological functions, and analytical methodologies related to this compound, with a focus on its implications for disease and drug development.

Formation of Cholestane-3β,5α,6β-triol

Cholestane-3β,5α,6β-triol is derived from cholesterol through a multi-step process involving oxidation. The 5,6-double bond in the B-ring of cholesterol is particularly susceptible to oxidation.[3] This can occur non-enzymatically, often initiated by reactive oxygen species (ROS) from processes like lipid peroxidation, or via enzymatic reactions.[3][4] The primary pathway involves the formation of cholesterol-5,6-epoxide intermediates (both 5α,6α and 5β,6β isomers).[3][5] These epoxides are then hydrolyzed by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH), a microsomal epoxide hydrolase, to yield cholestane-3β,5α,6β-triol.[3][6] This metabolic conversion has been observed in various tissues, including the liver, skin, and adrenal cortex.[6][7]

Caption: Biosynthetic pathway of Cholestane-3β,5α,6β-triol from cholesterol.

Quantitative Data Summary

The biological effects of this compound are often concentration-dependent. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Context | Reference(s) |

| In Vitro Cytotoxicity | |||

| IC50 | 20.14 µM | A549 lung cancer cells (24h treatment) | [3] |

| Effective Concentration | 5–15 µM | Neuroprotection in cultured spinal cord, cortical, and cerebellar neurons | [2] |

| Receptor Binding | |||

| Kd | 279.21 ± 43.88 nM | Specific and saturable binding of [³H]triol to primary cultured cerebellar granule neurons | [2] |

| In Vivo Efficacy | |||

| Oral Administration | 20 mg/kg (5 times/week) | 65% reduction in PC-3 prostate xenograft tumor volume in nude mice | [5] |

| Intraperitoneal Injection | 50 mg/kg (daily for 14 days) | 36% reduction in DU-145 prostate xenograft tumor volume in nude mice | [5] |

| Analytical Method | |||

| Linearity Range | 0.03–200 ng/mL | Isotope dilution GC-MS method for plasma C-triol quantification | [8] |

| Limit of Quantification | 0.03 ng/mL | Isotope dilution GC-MS method for plasma C-triol quantification | [8] |

| Limit of Detection | 0.01 ng/mL | Isotope dilution GC-MS method for plasma C-triol quantification | [8] |

Biological Activities and Signaling Pathways

This compound exhibits a paradoxical range of biological effects, acting as a protective agent in the central nervous system while promoting cell death and inflammation in other contexts.

Neuroprotection

CT functions as an endogenous neuroprotectant against neuronal injury.[2][9] Its primary mechanism involves the negative modulation of NMDA-type glutamate (B1630785) receptors, which, when overstimulated, lead to neuronal death in conditions like cerebral and spinal cord ischemia.[2][9] CT directly blocks NMDA receptors, attenuating glutamate-induced intracellular calcium ([Ca²⁺]i) influx.[2][9] Furthermore, recent studies have identified CT as a novel inhibitor of acid-sensing ion channels (ASICs), particularly the ASIC1a subunit.[10] Activation of these channels by tissue acidosis during ischemia contributes significantly to brain injury, and CT's ability to block them provides another layer of neuroprotection.[10]

Caption: Neuroprotective mechanisms of Cholestane-3β,5α,6β-triol.

Anti-Cancer Activity and Cytotoxicity

CT displays potent anti-cancer properties against various cell lines, including prostate and lung cancer.[3][5] It suppresses cancer cell proliferation, migration, and invasion.[5] The cytotoxic mechanisms are multifaceted and include the induction of:

-

ER Stress and Autophagy: In A549 lung cancer cells, CT induces endoplasmic reticulum (ER) stress and activates death-promoting autophagy.[3]

-

Pyroptosis: CT can trigger pyroptosis, a form of inflammatory cell death, by activating the Caspase-3/GSDME signaling pathway.[11]

-

Apoptosis: CT is a known apoptosis-inducing agent in multiple cancer cell lines.[5][11]

References

- 1. jneurosci.org [jneurosci.org]

- 2. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN101683348B - Application of cholestane-3 beta, 5 alpha, 6 beta-triol in preparation of neuronal protection medicine - Google Patents [patents.google.com]

- 5. Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Functions of Cholestane-3,5,6-triol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of Cholestane-3,5,6-triol stereoisomers, with a primary focus on the most extensively studied isomer, Cholestane-3β,5α,6β-triol. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and drug development efforts in this area.

Introduction to this compound Stereoisomers

Cholestane-3,5,6-triols are oxygenated derivatives of cholesterol, known as oxysterols. The stereochemistry at positions 3, 5, and 6 of the cholestane (B1235564) backbone gives rise to eight possible stereoisomers. While the synthesis of all eight stereoisomers has been reported, the biological activities of most of these compounds remain largely unexplored[1]. The vast majority of published research has concentrated on the Cholestane-3β,5α,6β-triol isomer (CT), a naturally occurring metabolite of cholesterol in mammals. This guide will primarily focus on the multifaceted biological roles of CT, while acknowledging the significant knowledge gap concerning the other seven stereoisomers.

Biological Functions of Cholestane-3β,5α,6β-triol (CT)

Cholestane-3β,5α,6β-triol has been implicated in a diverse range of physiological and pathological processes, including neuroprotection, cancer cell cytotoxicity, and vascular biology.

Neuroprotective Effects

CT has emerged as a promising endogenous neuroprotectant. Studies have demonstrated its ability to mitigate neuronal injury in both in vitro and in vivo models of ischemia. The primary mechanism underlying this neuroprotection is the negative modulation of N-methyl-D-aspartate (NMDA) receptors, which are key mediators of excitotoxicity in the central nervous system[2][3]. Overstimulation of these receptors leads to excessive calcium influx and subsequent neuronal death, a common pathway in ischemic brain injury[2].

More recently, CT has been identified as a novel inhibitor of acid-sensing ion channels (ASICs), which are implicated in acidosis-mediated ischemic brain injury. This inhibition is subunit-dependent, with CT targeting homomeric ASIC1a and ASIC3 channels[4][5]. Structure-activity relationship analyses suggest that the hydroxyl groups at the C-5 and C-6 positions are crucial for this inhibitory activity[4].

Quantitative Data on Neuroprotective Effects of Cholestane-3β,5α,6β-triol

| Parameter | Model System | Concentration/Dose | Effect | Reference |

| Neuronal Survival | Cultured spinal motoneurons, cortical neurons, and cerebellar granule neurons | 5–15 µM | Concentration-dependent increase in survival against glutamate-induced toxicity | [2] |

| NMDA Receptor Binding (Kd) | Primary cultured cerebellar granule neurons | 279.21 ± 43.88 nM | Specific and saturable binding of [3H]triol | [2] |

| Infarct Volume Reduction | Rats with middle cerebral artery occlusion (MCAO) | 12 mg/kg | Significant reduction in infarct volume when administered up to 4 hours post-occlusion | [2] |

| ASIC1a Inhibition | CHO cells expressing ASIC1a | 10 µM | ~50% inhibition of peak current | [4] |

Cytotoxicity in Cancer Cells

CT exhibits cytotoxic effects against a variety of cancer cell lines, inducing cell death through multiple mechanisms, including apoptosis and pyroptosis. In human prostate cancer cells, CT has been shown to suppress proliferation, migration, and invasion[6]. It can induce G1 cell cycle arrest and apoptosis in these cells.

Recent studies have elucidated a novel mechanism of CT-induced cell death involving the activation of gasdermin E (GSDME)-mediated pyroptosis[6]. This inflammatory form of cell death is triggered by caspase-3-dependent cleavage of GSDME. Furthermore, CT has been shown to induce endoplasmic reticulum (ER) stress and autophagy in A549 lung cancer cells, contributing to its cytotoxic effects[7][8].

Quantitative Data on Cytotoxic Effects of Cholestane-3β,5α,6β-triol

| Cell Line | Assay | Concentration | Effect | Reference |

| A549 (Lung Carcinoma) | CCK-8 | IC50 = 20.14 µM (24h) | Inhibition of cell viability | |

| DU-145 (Prostate Cancer) | Cell Proliferation | 20 µM | ~40% inhibition after 72h | |

| PC-3 (Prostate Cancer) | Cell Proliferation | 20 µM | ~50% inhibition after 72h | |

| HeLa (Cervical Cancer) | Cell Viability | 20 µM | Significant decrease in viability | [6] |

Role in Vascular Biology and Atherosclerosis

CT has been implicated in the pathogenesis of atherosclerosis. It has been shown to promote the calcification of vascular smooth muscle cells (VSMCs) by increasing alkaline phosphatase (ALP) activity and inducing apoptosis, a process that can be attenuated by antioxidants[9]. Additionally, CT can decrease the barrier function of endothelial cell monolayers, potentially contributing to the increased permeability of the vascular endothelium observed in atherosclerosis[10]. In rats, oral administration of CT led to toxic cell damage in aortic smooth muscle cells and the endothelium[11].

Quantitative Data on Vascular Effects of Cholestane-3β,5α,6β-triol

| Cell Type/Model | Parameter | Concentration | Effect | Reference |

| Rat Vascular Smooth Muscle Cells | Calcium Deposition | 10 µM | Significant increase after 10 days | [9] |

| Cultured Endothelial Cell Monolayers | Albumin Transfer | 20 µM | Maximum increase after 24h | [10] |

Signaling Pathways

Neuroprotective Signaling of Cholestane-3β,5α,6β-triol

The neuroprotective effects of CT are mediated through the inhibition of NMDA receptors and ASICs, preventing excitotoxicity and acidosis-induced neuronal damage.

GSDME-Mediated Pyroptosis Induced by Cholestane-3β,5α,6β-triol

In cancer cells, CT can trigger a pro-inflammatory cell death pathway known as pyroptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research.

Cell Viability and Cytotoxicity Assays

-

MTT/CCK-8 Assay: Cancer cell lines (e.g., A549, DU-145, PC-3) are seeded in 96-well plates and treated with various concentrations of this compound stereoisomers for specified durations (e.g., 24, 48, 72 hours). MTT or CCK-8 reagent is then added, and the absorbance is measured to determine cell viability.

-

LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is measured as an indicator of plasma membrane damage and cytotoxicity.

Neuroprotection Assays

-

Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures: Primary cultures of cortical or hippocampal neurons are pre-treated with this compound stereoisomers before being exposed to a high concentration of glutamate. Neuronal survival is assessed by cell counting or viability assays.

-

Middle Cerebral Artery Occlusion (MCAO) in Rodents: This in vivo model of stroke is used to evaluate the neuroprotective effects of systemically administered this compound stereoisomers. Infarct volume is typically measured 24-48 hours after MCAO.

Ion Channel Electrophysiology

-

Whole-Cell Patch-Clamp Recording: Chinese Hamster Ovary (CHO) cells or neurons are transfected to express specific ion channel subunits (e.g., ASIC1a). The whole-cell patch-clamp technique is used to record ion currents in response to channel activators in the presence and absence of this compound stereoisomers to determine their inhibitory or modulatory effects.

Western Blotting

-

Cells are treated with this compound stereoisomers and then lysed. Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., caspase-3, GSDME, Akt) to analyze changes in their expression and activation status.

Experimental Workflow for Assessing Neuroprotective Effects

Biological Functions of Other this compound Stereoisomers

There is a significant dearth of information regarding the biological activities of the other seven stereoisomers of this compound. While the synthesis of the complete set of eight isomers has been achieved, comprehensive biological screening and comparative studies are lacking in the published literature[1]. The available data is almost exclusively focused on the 3β,5α,6β-triol isomer.

Future Directions and Conclusion

The extensive research on Cholestane-3β,5α,6β-triol has revealed its significant potential as a modulator of key biological processes, with therapeutic implications for neurological disorders, cancer, and vascular diseases. However, the biological functions of the other seven stereoisomers remain a largely unexplored frontier.

Future research should prioritize the systematic biological evaluation of all eight this compound stereoisomers. Comparative studies are crucial to elucidate the structure-activity relationships and to identify isomers with potentially enhanced or novel biological activities. Such investigations will not only deepen our understanding of the physiological roles of these oxysterols but also open new avenues for the development of novel therapeutics.

References

- 1. 4,5-Epoxycholestane-3,6-diols: templates for generating the full set of eight this compound stereoisomers in multigram scales, but not for a cholestane-3,4,6-triol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholestane-3β, 5α, 6β-triol inhibits acid-sensing ion channels and reduces acidosis-mediated ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholestan-3 beta,5 alpha,6 beta-triol decreases barrier function of cultured endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Action of cholestane-3 beta,5 alpha,6 beta-triol on rats with particular reference to the aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholestane-3,5,6-triol: A Technical Guide to its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestane-3β,5α,6β-triol, an endogenous metabolite of cholesterol, has emerged as a potent neuroprotective agent with significant therapeutic potential for neurological disorders characterized by excitotoxicity and ischemic neuronal injury. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its neuroprotective effects, focusing on its dual role as a negative modulator of N-methyl-D-aspartate (NMDA) receptors and an inhibitor of acid-sensing ion channels (ASICs). This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols, and visualizes the involved signaling pathways and workflows to facilitate further research and drug development efforts in this area.

Core Neuroprotective Mechanisms

Cholestane-3,5,6-triol exerts its neuroprotective effects through at least two distinct, yet potentially synergistic, mechanisms:

-

Negative Modulation of NMDA Receptors: Overstimulation of NMDA-type glutamate (B1630785) receptors is a primary driver of neuronal death in various neurological disorders, including cerebral and spinal cord ischemia.[1] this compound directly counteracts this by acting as a non-competitive antagonist of the NMDA receptor.[1][2] This interaction blocks excessive calcium (Ca²⁺) influx into neurons, a key event in the excitotoxic cascade that leads to mitochondrial dysfunction, activation of apoptotic pathways, and eventual cell death.[2][3] The binding of this compound to NMDA receptors has been shown to be specific and saturable, and it can displace known NMDA receptor channel blockers like MK-801.[2]

-

Inhibition of Acid-Sensing Ion Channels (ASICs): Tissue acidosis is a common pathological feature of ischemic events like stroke.[4][5] The drop in pH activates ASICs, particularly the ASIC1a subunit, which contributes significantly to ischemic brain injury.[4][6] this compound has been identified as a novel inhibitor of ASICs.[4] It specifically inhibits homomeric ASIC1a and ASIC3 channels, as well as heteromeric channels containing the ASIC1a subunit, thereby reducing acidosis-mediated neuronal injury.[4][5][6] This protective effect is dependent on the presence of ASIC1a.[4][5]

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several key preclinical studies. The following tables summarize these findings.

Table 1: In Vitro Neuroprotective Effects

| Parameter | Cell Type | Condition | Treatment Concentration | Result | Reference |

| Neuronal Survival | Spinal Cord Motoneurons, Cortical Neurons, Cerebellar Granule Neurons | Glutamate-induced excitotoxicity | 5–15 μM | Concentration-dependent increase in neuronal survival | [2] |

| NMDA Receptor Binding | Cerebellar Granule Neurons | Radioligand binding assay | N/A | Kd of 279.21 ± 43.88 nM for [³H]triol binding | [2] |

| NMDA-Mediated Current | Cortical Neurons & HEK-293 cells (NR1/NR2B) | Electrophysiology | Physiological concentrations | Decrease in inward NMDA-mediated currents | [1][2] |

| Intracellular Ca²⁺ Influx | Cortical Neurons | Glutamate stimulation | Physiological concentrations | Attenuation of [Ca²⁺]i increase | [1][2] |

| Acidosis-Mediated Injury | Cultured Mouse Cortical Neurons | Acid-induced injury | Not Specified | Alleviation of neuronal injury | [4][5] |

Table 2: In Vivo Neuroprotective Effects

| Parameter | Animal Model | Condition | Treatment Dose & Regimen | Result | Reference |

| Neurological Score | Rabbit Spinal Cord Ischemia | 48h reperfusion | 8 mg/kg | Improved hindlimb motor function (average score 2.50 vs 0.83 in control) | [2] |

| Infarct Volume | Rat Middle Cerebral Artery Occlusion (MCAO) | 24h & 7d reperfusion | 12 mg/kg (IV) at 0.5, 1, 2, 3, and 4h post-MCAO | Significant reduction in infarction area | [2] |

| Neuronal Injury | Rabbit Spinal Cord Ischemia | 48h reperfusion | 8 mg/kg | Significantly decreased neuronal injury | [2][7] |

| Ischemic Brain Injury | Mouse MCAO | Not Specified | Not Specified | Protection against MCAO-induced brain injury | [4][5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental procedures described in the literature.

Figure 1. Dual neuroprotective signaling pathways of this compound.

References

- 1. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etflin.com [etflin.com]

- 4. Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

Cholestane-3,5,6-triol: A Negative Allosteric Modulator of NMDA Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory synaptic transmission in the central nervous system (CNS), plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] However, its overstimulation can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders, including cerebral and spinal cord ischemia.[3][4] Consequently, the modulation of NMDA receptor activity presents a significant therapeutic avenue. Neuroactive steroids and their metabolites, such as oxysterols, have emerged as important endogenous modulators of NMDA receptor function.[1][5][6][7] This guide focuses on a specific cholesterol metabolite, Cholestane-3β,5α,6β-triol, and its role as an endogenous negative modulator of NMDA receptors, offering neuroprotective effects.[3][4]

Cholestane-3β,5α,6β-triol, a major metabolite of cholesterol, has been identified as an endogenous neuroprotectant that mitigates neuronal injury both in vitro and in vivo.[3][4] Its neuroprotective properties are attributed to its negative modulation of NMDA receptors.[3][4] This document provides a comprehensive overview of the current understanding of Cholestane-3β,5α,6β-triol's interaction with NMDA receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of Cholestane-3β,5α,6β-triol on NMDA receptor activity and its binding characteristics.

Table 1: Inhibitory Effects on NMDA-Mediated Responses

| Experimental System | NMDA Receptor Subunit | Measured Effect | Concentration of Cholestane-3β,5α,6β-triol | Result | Reference |

| Cultured Cortical Neurons | Endogenous | Inward NMDA-mediated currents | Not specified | Decrease in current | [3][4] |

| HEK-293 Cells | NR1/NR2B | Inward NMDA-mediated currents | Not specified | Decrease in current | [3][4] |

| HEK-293 Cells | NR1/NR2B | NMDA-evoked Ca²+ influx | 1-10 µM | Concentration-dependent reduction | [3] |

Table 2: Binding Affinity and Displacement

| Ligand | Experimental System | Binding Parameter | Value | Reference |

| [³H]triol | Primary cultured cerebellar granule neurons | Kd (dissociation constant) | 279.21 ± 43.88 nM | [3] |

| [³H]MK-801 | Cultured cerebellar granule neurons | Displacement | Concentration-dependent displacement by triol | [3] |

Experimental Protocols

This section details the methodologies employed in the key experiments that have elucidated the modulatory effects of Cholestane-3β,5α,6β-triol on NMDA receptors.

Cell Culture and Transfection

-

Primary Neuronal Cultures: Cortical and cerebellar granule neurons are prepared from embryonic or neonatal rats. The tissues are dissected, dissociated, and plated on coated culture dishes. Neurons are maintained in appropriate culture media for several days to allow for maturation before experiments.[3]

-

HEK-293 Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in standard media. For studying specific NMDA receptor subtypes, cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., NR1 and NR2B) using standard transfection protocols.[3][4]

Electrophysiology (Whole-Cell Patch-Clamp)

-

Objective: To measure the effect of Cholestane-3β,5α,6β-triol on NMDA-mediated ion currents.

-

Cell Preparation: Cultured neurons or transfected HEK-293 cells are placed on the stage of an inverted microscope and continuously perfused with an extracellular solution.

-

Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential (e.g., -70 mV).

-

Drug Application: NMDA, along with the co-agonist glycine, is applied to the cell to evoke an inward current. Cholestane-3β,5α,6β-triol is then co-applied with NMDA to determine its effect on the current amplitude.[3][4][5]

Intracellular Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation in the presence and absence of Cholestane-3β,5α,6β-triol.

-

Cell Loading: Cultured cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3/AM) in the dark. The dye enters the cells and is cleaved by intracellular esterases, trapping it inside.

-

Imaging: The cells are then imaged using a laser scanning confocal microscope. The fluorescence intensity, which is proportional to the [Ca²⁺]i, is monitored over time.

-

Stimulation: A baseline fluorescence is recorded, after which NMDA is applied to stimulate calcium influx through NMDA receptors. The effect of pre-incubating the cells with Cholestane-3β,5α,6β-triol on the NMDA-evoked calcium response is then measured.[3]

Radioligand Binding Assays

-

Objective: To determine the binding characteristics of Cholestane-3β,5α,6β-triol to neuronal membranes and its ability to displace known NMDA receptor channel blockers.

-

Membrane Preparation: Primary cultured cerebellar granule neurons are harvested and homogenized. The cell membranes are then isolated by centrifugation.

-

Saturation Binding: To determine the binding affinity (Kd), membranes are incubated with increasing concentrations of radiolabeled Cholestane-3β,5α,6β-triol ([³H]triol). Nonspecific binding is determined in the presence of a high concentration of unlabeled triol. Specific binding is calculated by subtracting nonspecific from total binding.

-

Displacement Assay: To investigate if Cholestane-3β,5α,6β-triol binds within the NMDA receptor ion channel, its ability to displace the binding of a radiolabeled open-channel blocker, such as [³H]MK-801, is assessed. Membranes are incubated with a fixed concentration of [³H]MK-801 in the presence of increasing concentrations of unlabeled Cholestane-3β,5α,6β-triol.[3]

Signaling Pathways and Mechanisms of Action

The available evidence suggests that Cholestane-3β,5α,6β-triol acts as a negative modulator of the NMDA receptor, likely through direct interaction with the receptor-channel complex.

Caption: Proposed mechanism of NMDA receptor negative modulation by this compound.

The displacement of [³H]MK-801, an open-channel blocker, by Cholestane-3β,5α,6β-triol suggests that it may act by directly blocking the ion channel pore of the NMDA receptor.[3] This action prevents the influx of Ca²⁺ ions, thereby reducing the excitotoxic cascade initiated by excessive NMDA receptor activation.

Caption: Workflow for electrophysiological assessment of NMDA receptor modulation.

The negative modulatory effect of Cholestane-3β,5α,6β-triol is in contrast to other oxysterols, such as 24(S)-hydroxycholesterol, which has been shown to be a positive allosteric modulator of NMDA receptors.[2][5][8][9] This highlights the structural specificity and diverse regulatory roles of cholesterol metabolites in the CNS.

Caption: Comparative effects of different oxysterols on NMDA receptor function.

Conclusion and Future Directions

Cholestane-3β,5α,6β-triol has been identified as a significant endogenous negative modulator of NMDA receptors. Its ability to reduce NMDA-mediated currents and calcium influx, likely through direct channel blockade, underlies its neuroprotective effects against excitotoxicity. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research in this area.

Future investigations should focus on:

-

Elucidating the precise binding site of Cholestane-3β,5α,6β-triol on the NMDA receptor complex.

-

Determining the subunit specificity of its modulatory effects.

-

Exploring its therapeutic potential in animal models of neurological disorders characterized by NMDA receptor overactivation.

-

Investigating the structure-activity relationships of related cholestane (B1235564) derivatives to develop more potent and selective modulators.

A deeper understanding of the modulatory role of Cholestane-3β,5α,6β-triol and other oxysterols will undoubtedly open new avenues for the development of novel therapeutics for a range of CNS disorders.

References

- 1. Allosteric modulation of the NMDA receptor by neurosteroids in rat brain and the impact of long term morphine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different oxysterols have opposing actions at N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pitfalls of NMDA Receptor Modulation by Neuroactive Steroids. The Effect of Positive and Negative Modulation of NMDA Receptors in an Animal Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide on the Structure-Activity Relationship of Cholestane-3,5,6-triol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestane-3,5,6-triol, a significant oxysterol derived from cholesterol metabolism, and its synthetic analogs have garnered considerable attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their neuroprotective and anticancer properties. This document details the critical structural features influencing their therapeutic potential, summarizes available quantitative biological data, outlines key experimental methodologies for their synthesis and evaluation, and visualizes the intricate signaling pathways they modulate. This in-depth analysis aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the cholestane (B1235564) scaffold.

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are not merely metabolic byproducts but crucial signaling molecules involved in a myriad of physiological and pathological processes. Among these, cholestane-3β,5α,6β-triol has emerged as a particularly interesting molecule due to its pronounced neuroprotective and cytotoxic effects against various cancer cell lines. The unique stereochemistry of its hydroxylated cholestane backbone presents a rich scaffold for medicinal chemistry exploration, offering the potential to develop potent and selective therapeutic agents. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of new and improved drug candidates. This guide will delve into the current understanding of the SAR of this compound and its derivatives, providing a foundational resource for advancing research in this promising area.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is intrinsically linked to their three-dimensional structure. Key structural features that have been identified to influence their neuroprotective and anticancer activities include the stereochemistry of the hydroxyl groups at positions C-3, C-5, and C-6, as well as modifications to the C-17 side chain.

Core Cholestane Scaffold and Hydroxylation Pattern

The rigid tetracyclic core of the cholestane skeleton provides a fundamental framework for the spatial orientation of the crucial hydroxyl groups. The presence and stereochemistry of the hydroxyl groups at C-3, C-5, and C-6 are critical determinants of biological activity.

-

Neuroprotective Activity: For the inhibition of acid-sensing ion channels (ASICs), a key mechanism in protecting against acidosis-mediated ischemic brain injury, the hydroxyl groups at the 5 and 6 positions of the A/B ring have been identified as critical functional groups.[1][2] Their removal or modification can lead to a significant loss of activity. The parent compound, cholestane-3β,5α,6β-triol, demonstrates potent negative modulation of NMDA receptors, a key target in preventing excitotoxicity.[3][4][5]

-

Anticancer Activity: The triol moiety is also crucial for the cytotoxic effects of these compounds. Cholestane-3β,5α,6β-triol has been shown to induce a form of programmed cell death called pyroptosis in cancer cells, a process mediated by caspase-3 and gasdermin E (GSDME).[5][6][7] The specific arrangement of the hydroxyl groups likely plays a critical role in the interaction with the molecular targets that initiate this signaling cascade.

Side-Chain Modifications

Modifications to the alkyl side chain at the C-17 position offer an avenue for modulating the pharmacokinetic and pharmacodynamic properties of this compound analogs. While systematic studies with quantitative data are limited in the publicly available literature, some insights can be gleaned. For instance, a 24-ethyl-cholestane-3β,5α,6α-triol has been reported to exhibit high antitumor activity, suggesting that alterations in the side chain are well-tolerated and can even enhance potency.[8] Further exploration of various side-chain analogs is a promising direction for future drug development.

Quantitative Biological Data

| Compound | Biological Activity | Assay | Cell Line/System | Quantitative Data | Reference |

| Cholestane-3β,5α,6β-triol | Neuroprotection | NMDA Receptor Binding | Primary cultured cerebellar granule neurons | Kd = 279.21 ± 43.88 nM | [3] |

| Cholestane-3β,5α,6β-triol | Anticancer | Cytotoxicity | A549 (Lung Carcinoma) | IC50 ≈ 20 µM | [9] |

| Cholestane-3β,5α,6β-triol | Anticancer | Cytotoxicity | IEC-6 (Intestinal Epithelial) | Cytotoxic at 100 µM | [6][10] |

| Cholestane-3β,5α,6β-triol | Anticancer | Proliferation Inhibition | LNCaP, DU-145, PC-3 (Prostate Cancer) | Dose-dependent inhibition (10-40 µM) | [11] |

Note: The lack of a comprehensive public dataset of analogs with their corresponding IC50 or EC50 values highlights a significant gap in the current research landscape. Such data is crucial for building robust QSAR models and guiding the rational design of next-generation cholestane-based therapeutics.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of this compound and its analogs.

Synthesis of this compound Stereoisomers

A method for the synthesis of the full set of eight stereoisomers of this compound has been developed, providing access to a diverse range of stereochemistries for biological evaluation.[12] The general synthetic strategy involves the stereoselective cleavage of diastereomerically pure 4,5-epoxycholestane-3,6-diols.

General Procedure:

-

Epoxidation: Stereocontrolled epoxidation of the corresponding cholest-4-ene-3,6-diols yields the eight diastereomerically pure 4,5-epoxycholestane-3,6-diols.

-

Epoxide Cleavage: The stereoselective cleavage of the epoxide ring is achieved using a reducing agent such as lithium aluminum hydride (LiAlH4). The stereochemical outcome of the cleavage is dependent on the stereochemistry of the starting epoxide.

-

Purification: The resulting this compound stereoisomers are purified to diastereomeric purity, often without the need for chromatography for most isomers.

Biological Evaluation

-

NMDA Receptor Binding Assay: This assay is used to determine the binding affinity of the test compounds to the NMDA receptor. It typically involves a competitive binding experiment using a radiolabeled ligand (e.g., [3H]MK-801) and membrane preparations from a brain region rich in NMDA receptors, such as the cerebellum. The displacement of the radioligand by the test compound is measured, and the inhibition constant (Ki) or the dissociation constant (Kd) is calculated.[3]

-

Whole-Cell Patch-Clamp Electrophysiology: This technique is used to directly measure the effect of the compounds on the function of NMDA receptors and ASICs. Cultured neurons or cell lines expressing these receptors are used to record the ion currents flowing through the channels in response to agonist application. The ability of the test compounds to modulate these currents (e.g., inhibition or potentiation) is quantified.[1][2]

-

Cell-Based Excitotoxicity Assays: Primary neuronal cultures are exposed to an excitotoxic insult, such as a high concentration of glutamate (B1630785), in the presence or absence of the test compounds. Neuronal viability is then assessed using methods like the MTT assay or by counting surviving neurons. The ability of the compounds to protect neurons from glutamate-induced cell death is a measure of their neuroprotective potential.[3]

-

Cytotoxicity Assays: A variety of cancer cell lines are treated with a range of concentrations of the test compounds for a defined period. Cell viability is then measured using assays such as the MTT, XTT, or LDH release assays. The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxic potency of the compounds.[5][6][9][10]

-

Apoptosis and Pyroptosis Assays: To determine the mechanism of cell death, specific assays are employed. Apoptosis can be detected by methods such as TUNEL staining or Annexin V/propidium iodide flow cytometry. Pyroptosis, a form of inflammatory cell death, is characterized by the activation of caspases and the cleavage of gasdermin E (GSDME). Caspase activity can be measured using colorimetric or fluorometric substrate assays, while GSDME cleavage can be detected by Western blotting.[5][6][7]

-

Colony Formation Assay: This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. Cells are seeded at a low density and treated with the test compounds. After a period of incubation, the number and size of the colonies are quantified to determine the effect of the compounds on the clonogenic survival of cancer cells.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential biomarkers and combination therapy strategies.

Neuroprotection: Modulation of NMDA Receptors and ASICs

The neuroprotective effects of this compound are primarily attributed to its ability to negatively modulate the activity of N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels (ASICs).

-

NMDA Receptor Negative Modulation: Overstimulation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx into neurons, a key event in excitotoxic cell death observed in conditions like ischemic stroke. Cholestane-3β,5α,6β-triol acts as a negative allosteric modulator of NMDA receptors, reducing the ion flow through the channel and thereby mitigating the detrimental effects of glutamate excitotoxicity.[3][4][5]

-

ASIC Inhibition: During ischemic conditions, tissue acidosis leads to the activation of ASICs, which contributes to neuronal injury. Cholestane-3β,5α,6β-triol has been shown to inhibit ASIC1a-containing channels, providing an additional mechanism for its neuroprotective effects in the context of ischemic brain injury.[1][2]

References

- 1. A Clickable Oxysterol Photolabel Retains NMDA Receptor Activity and Accumulates in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxysterols in Central and Peripheral Synaptic Communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of cholestane 3 beta,5 alpha,6 beta-triol on cultured intestinal epithelial crypt cells (IEC-6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C27H48O3 | CID 115361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholestane-3beta,5alpha,6beta-triol inhibits osteoblastic differentiation and promotes apoptosis of rat bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4,5-Epoxycholestane-3,6-diols: templates for generating the full set of eight this compound stereoisomers in multigram scales, but not for a cholestane-3,4,6-triol - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholestane-3,5,6-triol: A Multifaceted Regulator in Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestane-3β,5α,6β-triol (CT), a prominent oxysterol derived from cholesterol oxidation, has emerged as a critical modulator of diverse cellular signaling pathways. Its involvement extends from inducing programmed cell death in cancer cells to providing neuroprotection against ischemic injury. This technical guide provides a comprehensive overview of the core signaling cascades influenced by CT, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this multifaceted molecule.

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are not merely byproducts of cellular metabolism but are increasingly recognized as potent signaling molecules. Among them, Cholestane-3β,5α,6β-triol (CT) has garnered significant attention for its diverse biological activities. CT is formed non-enzymatically through the oxidation of the 5,6-double bond in cholesterol's B-ring, leading to the formation of cholesterol epoxides which are subsequently hydrolyzed to CT.[1] Its accumulation has been noted in various pathological conditions, including cancer and neurodegenerative diseases, highlighting its potential as both a biomarker and a therapeutic target.[2][3] This guide delves into the intricate cellular and molecular mechanisms orchestrated by CT, with a focus on its role in apoptosis, pyroptosis, neuroprotection, and cancer cell signaling.

Quantitative Data on the Cellular Effects of Cholestane-3,5,6-triol

The biological activity of this compound is concentration-dependent and varies across different cell types. The following tables summarize the key quantitative findings from various studies.

| Cell Line | Assay | Parameter | Value | Reference |

| MMNK-1 (human cholangiocytes) | Cell Viability | IC50 (Parental) | 16.7 ± 1.0 µM | [4] |

| MMNK-1 (Triol-resistant) | Cell Viability | IC50 | 22.7 ± 1.1 µM | [4] |

| A549 (human lung carcinoma) | Cell Viability | IC50 | 20.14 µM | [1] |

| PC-3 (human prostate cancer) | Xenograft Growth | Tumor Growth Inhibition | Significant at 20 mg/kg daily | [5] |

| Cultured Spinal Cord Motoneurons | Neuroprotection | Neuronal Survival | Concentration-dependent increase (5-15 µM) | [6] |

| Cultured Cortical Neurons | Neuroprotection | Neuronal Survival | Concentration-dependent increase (5-15 µM) | [6] |

| Cerebellar Granule Neurons | Neuroprotection | Neuronal Survival | Concentration-dependent increase (5-15 µM) | [6] |

Table 1: Cytotoxicity and Neuroprotective Concentrations of this compound. This table outlines the concentrations of CT required to induce cell death in cancer cell lines and to confer protection to neuronal cells.

| Cell Line | Treatment Concentration | Effect | Fold Change/Percentage | Reference |

| A549 | 10, 15, 20 µM | Increased Pro-inflammatory Cytokine Expression | Dose-dependent increase | [2] |

| A549 | 20 µM | Increased Beclin-1 Expression | Significant increase | [1] |

| A549 | 20 µM | Increased LC3-II Expression | Significant increase | [1] |

| CDXR-3, DU-145, PC-3 | 10, 20 µM | Reduced Akt1 Expression | Dose-dependent decrease | [5] |

| CDXR-3, DU-145, PC-3 | 10, 20 µM | Reduced p-Akt (S473, T308) Expression | Dose-dependent decrease | [5] |

| CDXR-3, DU-145, PC-3 | 10, 20 µM | Increased p27Kip Expression | Dose-dependent increase | [5] |

| CDXR-3, DU-145, PC-3 | 10, 20 µM | Increased E-cadherin Expression | Dose-dependent increase | [5] |

| CDXR-3, DU-145, PC-3 | 10, 20 µM | Decreased N-cadherin Expression | Dose-dependent decrease | [5] |

Table 2: Effects of this compound on Protein Expression. This table highlights the impact of CT on key signaling proteins involved in inflammation, autophagy, and cancer cell proliferation and metastasis.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways. The following sections provide a detailed overview of these pathways, accompanied by visual diagrams.

GSDME-Mediated Pyroptosis in Cancer Cells

Recent studies have elucidated a novel mechanism of CT-induced cancer cell death involving pyroptosis, a form of programmed cell death characterized by inflammation.[2][7] In this pathway, CT treatment leads to the activation of Caspase-3, which in turn cleaves Gasdermin E (GSDME). The N-terminal fragment of GSDME then translocates to the plasma membrane, forming pores that lead to cell swelling and lysis, accompanied by the release of pro-inflammatory cytokines.[2]

Figure 1: GSDME-Mediated Pyroptosis Pathway Induced by this compound.

Neuroprotection via NMDA Receptor Modulation

This compound has been identified as an endogenous neuroprotectant, particularly in the context of ischemic brain injury.[6][8] Its protective effects are mediated through the negative modulation of N-methyl-D-aspartate (NMDA) receptors.[6] Overstimulation of NMDA receptors leads to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity.[8] CT directly blocks NMDA receptors, thereby attenuating the intracellular calcium concentration ([Ca2+]i) and protecting neurons from glutamate-induced neurotoxicity.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-apoptotic phenotypes of cholestan-3β,5α,6β-triol-resistant human cholangiocytes: characteristics contributing to the genesis of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis [frontiersin.org]

- 8. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholestane-3,5,6-triol: A Technical Whitepaper on its Cytotoxic Effects on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestane-3β,5α,6β-triol (CT), an oxidized derivative of cholesterol, has emerged as a molecule of significant interest in oncology research. Found to accumulate in tumor tissues, this oxysterol has demonstrated potent cytotoxic effects across a variety of cancer cell lines.[1] This technical guide provides an in-depth analysis of the current understanding of CT's anticancer activities, focusing on its mechanisms of action, quantitative cytotoxic parameters, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanisms of Cholestane-3,5,6-triol-Induced Cancer Cell Death

This compound exerts its cytotoxic effects on cancer cells through multiple, interconnected mechanisms, primarily leading to programmed cell death. The key pathways identified include the induction of pyroptosis, apoptosis, endoplasmic reticulum (ER) stress, and cell cycle arrest.

Pyroptosis Induction via Gasdermin E (GSDME)

A predominant mechanism of CT-induced cell death is pyroptosis, a form of inflammatory programmed cell death.[1][2][3] In cancer cells with high expression of Gasdermin E (GSDME), CT treatment triggers a caspase-3-dependent cleavage of GSDME. This cleavage event unleashes the N-terminal fragment of GSDME, which then oligomerizes and forms pores in the plasma membrane, leading to cell swelling and lytic death.[1][2] Pharmacological inhibition or genetic knockdown of GSDME has been shown to abolish CT-induced cytotoxicity, highlighting the critical role of this pathway.[1][2]

Apoptosis and Cell Cycle Arrest

Beyond pyroptosis, this compound is a well-established inducer of apoptosis.[4][5][6][7][8][9] Treatment with CT leads to a dose- and time-dependent increase in the population of apoptotic cells in various cancer cell lines, including prostate and lung cancer.[1][7][8][10] This is often accompanied by cell cycle arrest, particularly at the G1 phase.[7][8][9] The apoptotic cascade initiated by CT involves a mitochondria-dependent mechanism and is associated with the modulation of key regulatory proteins.[6]

Endoplasmic Reticulum (ER) Stress and Autophagy

Recent studies have elucidated the role of ER stress and autophagy in CT-mediated cytotoxicity.[4][5] CT treatment has been shown to induce the ER stress response, a state of cellular distress that can trigger apoptosis if unresolved. Concurrently, CT enhances autophagy flux. In the context of CT's effects on A549 lung cancer cells, this upregulation of autophagy appears to contribute to, rather than protect from, cell death.[4][5] This suggests that CT can co-opt the autophagic machinery to accelerate cancer cell demise.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound varies across different cancer cell lines and experimental conditions. The following tables summarize the key quantitative data reported in the literature.

| Cell Line | Assay | Parameter | Value | Treatment Conditions | Reference |

| A549 (Lung Carcinoma) | CCK-8 | IC50 | 20.14 µM | 24 hours | [4] |